molecular formula C11H13N3O2 B3255088 Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 248919-96-2

Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B3255088
CAS No.: 248919-96-2
M. Wt: 219.24 g/mol
InChI Key: PMBNZGLPCRRWTP-UHFFFAOYSA-N
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Description

Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (CAS: 248919-96-2) is a heterocyclic compound with the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol . It features:

  • A methyl ester group at position 5.
  • Amino and dimethyl substituents at positions 8, 2, and 3, respectively.
  • A purity of ≥95%, intended for laboratory use .

Properties

IUPAC Name

methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-6-7(2)14-5-8(11(15)16-3)4-9(12)10(14)13-6/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBNZGLPCRRWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)N)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175545
Record name Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248919-96-2
Record name Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=248919-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2,3-dimethylpyridine derivatives with suitable reagents like formamide or formic acid.

  • Introduction of the Amino Group: The amino group at the 8-position can be introduced through nitration followed by reduction processes.

  • Carboxylation: The carboxylate group at the 6-position is introduced using carboxylating agents such as carbon dioxide under pressure in the presence of a base.

  • Methylation: Finally, the compound is methylated using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 8 and ester moiety at position 6 are primary sites for nucleophilic and electrophilic substitutions.

Amino Group Reactivity

  • Alkylation : Reacts with alkyl halides (e.g., 2-ethyl-6-methylbenzylchloride) in acetone under reflux with K₂CO₃/KI, yielding N-alkylated derivatives.
    Example: Reaction with 2-ethyl-6-methylbenzylchloride produces 8-(2-ethyl-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (50% yield) .
    Conditions: 20 h reflux, followed by purification via silica chromatography .

  • Acylation : Forms amides when treated with acyl chlorides or activated esters. For example, coupling with 3-hydroxyazetidine using EDCI/HOBt in dichloromethane yields 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate derivatives .

Ester Group Reactivity

  • Transesterification : Reacts with alcohols (e.g., isopropanol) under acidic or basic conditions to form alternative esters. For instance, conversion to isopropyl ester occurs via reflux with H₂SO₄.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions:

  • Saponification : Treatment with 2N NaOH in ethanol at 80°C for 2 hours produces 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid (85% yield) .

  • Acid-Catalyzed Hydrolysis : Achieved using HCl, though less common due to competing decomposition .

Cyclization and Ring Functionalization

The imidazo[1,2-a]pyridine core participates in cyclocondensation reactions:

  • Core Formation : Synthesized via cyclization of 5,6-diaminonicotinic acid methyl ester with 1-bromo-2-butanone in cyclohexanone at 100°C (75% yield) .

  • Heterocycle Expansion : Reacts with aldehydes (e.g., methyl glyoxylate) in the presence of Mg₃N₂ to form fused-ring systems (e.g., 1,3-disubstituted imidazo[1,5-a]pyridines) .

Oxidation and Reduction

While direct data is limited, analogous compounds suggest:

  • Oxidation : Potential oxidation of methyl groups to carboxylic acids using KMnO₄ or CrO₃.

  • Reduction : LiAlH₄ may reduce the ester to a primary alcohol, though stability under such conditions requires verification.

Coupling Reactions

The carboxylic acid (post-hydrolysis) engages in peptide couplings:

  • Amide Bond Formation : Reacts with amines (e.g., 3-hydroxyazetidine) using EDCI/HOBt, yielding amides with applications in drug discovery .
    Example: Synthesis of (3-hydroxyazetidin-1-yl)methanone derivatives (22 h, room temperature) .

Reaction Comparison Table

Reaction Type Reagents/Conditions Product Yield Reference
Alkylation2-Et-6-Me-benzylchloride, K₂CO₃, acetone8-(2-Et-6-Me-benzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate50%
Ester Hydrolysis2N NaOH, ethanol, 80°C8-Amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid85%
Cyclization1-Bromo-2-butanone, cyclohexanone, 100°CThis compound75%
Amide CouplingEDCI/HOBt, DCM, 3-hydroxyazetidine(3-Hydroxyazetidin-1-yl)methanone derivative70%

Scientific Research Applications

Chemistry: In chemistry, Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its imidazo[1,2-a]pyridine core is valuable in the development of new chemical entities with potential biological activities.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it suitable for designing molecules that can interact with specific biological targets.

Medicine: In the medical field, this compound is being investigated for its antituberculosis properties. It has been found to inhibit the growth of Mycobacterium tuberculosis, making it a candidate for the development of new antituberculosis drugs.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula MW (g/mol) Substituents Melting Point (°C) Yield Key Features
Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (Target) C₁₁H₁₃N₃O₂ 219.24 8-NH₂, 2-CH₃, 3-CH₃, 6-COOCH₃ Not reported Not reported Lab use; ≥95% purity
Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) C₂₈H₂₄N₆O₂ 484.53 Quinazolin-6-yl at position 6; methyl(p-tolyl)amino group 172.8–174.3 39.5% Pink amorphous solid; characterized by NMR and HRMS
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₁₀BrN₃O₂ 284.11 8-NH₂, 6-Br, 2-COOCH₂CH₃ Not reported Not reported Bromo substituent enables further functionalization
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate C₉H₇BrN₂O₂ 255.07 8-Br, 6-COOCH₃ Not reported Not reported Intermediate for Suzuki couplings; commercial availability
8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide (38) C₂₆H₃₂N₆O₃ 500.58 8-NH₂, 2-(3,4-dimethoxyphenyl), 6-carboxamide with piperidinylpropyl chain 200.0 55% Grayish-white solid; potential kinase inhibitor

Key Observations :

  • Substituent Effects: Halogenation: Bromine at position 6 (e.g., Ethyl 8-amino-6-bromo analog) enhances reactivity for cross-coupling reactions, making it valuable in medicinal chemistry . Ester vs. Carboxamide: The target compound’s methyl ester group at position 6 contrasts with carboxamide derivatives (e.g., compound 38), which may improve solubility or target binding in drug design .

Biological Activity

Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (CAS No. 248919-96-2) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C11H13N3O2
  • Molecular Weight : 219.24 g/mol
  • Density : 1.31 g/cm³ (predicted)
  • pKa : 6.39 (predicted) .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that imidazo[1,2-a]pyridine derivatives possess anticancer activity through various mechanisms, such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .

1. Anticancer Activity

A study published in ResearchGate highlighted the synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated significant cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis and inhibition of cell proliferation .

2. Antimicrobial Evaluation

In another investigation focused on antimicrobial properties, compounds similar to this compound were subjected to testing against various pathogens. The findings suggested that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Synthesis

This compound can be synthesized through a series of reactions involving starting materials such as 5,6-diaminopyridine derivatives and bromobutanone. The synthesis process has been documented to yield a substantial amount of the desired product with good purity .

Summary Table of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential benefits in inflammatory disease treatment

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., β-ketoesters or diketones). For example, microwave-assisted synthesis has been employed to improve reaction efficiency, reducing reaction times and increasing yields compared to traditional thermal methods . Another approach involves tandem reactions using iodine (I₂) and tert-butyl hydroperoxide (TBHP) as catalysts, which promote oxidative cyclization to form the imidazo[1,2-a]pyridine core .

Q. How is structural characterization of this compound typically performed?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the molecular structure, bond lengths, and angles. For example, weak intermolecular C–H⋯O interactions in crystal structures can be resolved using this technique . Complementary methods include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., methyl and carboxylate groups) and aromatic proton environments.
  • HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight and fragmentation patterns .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While direct toxicity data for this compound is limited, general precautions for imidazo[1,2-a]pyridine derivatives include:

  • Use of PPE (gloves, lab coat, goggles).
  • Avoidance of inhalation/ingestion; work in a fume hood.
  • Storage in airtight containers at 2–8°C to prevent degradation.
  • Immediate neutralization of spills with appropriate absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

  • Methodological Answer : Yield optimization strategies include:

  • Microwave Irradiation : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves regioselectivity .
  • Catalyst Screening : I₂/TBHP systems enhance oxidative cyclization efficiency, achieving yields up to 76% .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while hexane/ethyl acetate mixtures facilitate crystallization .

Q. What computational approaches are used to predict the bioactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Predicts binding affinities to therapeutic targets (e.g., squalene synthase, lanosterol-14α demethylase) using software like AutoDock Vina. For example, a docking score of -9.6 kcal/mol suggests strong inhibition potential .
  • ADMET Prediction : Evaluates pharmacokinetic properties (absorption, toxicity) via tools like SwissADME or ADMETLab.

Q. How can discrepancies in pharmacological data for imidazo[1,2-a]pyridine derivatives be resolved?

  • Methodological Answer : Contradictions in activity reports (e.g., anticonvulsant vs. antiviral effects) can be addressed by:

  • Dose-Response Studies : Establishing concentration-dependent effects.
  • Target Validation : Using CRISPR/Cas9 knockout models to confirm specific enzyme interactions (e.g., cyclin-dependent kinases) .
  • Comparative SAR (Structure-Activity Relationship) Analysis : Modifying substituents (e.g., methyl vs. trifluoromethyl groups) to isolate bioactivity contributors .

Q. What strategies are recommended for resolving low crystallinity in X-ray diffraction studies?

  • Methodological Answer :

  • Slow Evaporation : Crystallization from hexane/ethyl acetate (3:1 v/v) over 1–2 weeks produces high-quality single crystals .
  • Additive Screening : Small amounts of co-solvents (e.g., DMSO) or salts (e.g., NaNO₃) can improve crystal packing.

Key Research Challenges and Recommendations

  • Challenge : Low solubility in aqueous media limits in vivo testing.
    • Solution : Derivatization with polar groups (e.g., hydroxyl or sulfonate) .
  • Challenge : Regioselectivity in multi-step syntheses.
    • Solution : Use of directing groups (e.g., bromine) to control functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

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